molecular formula C9H14FN2O14P3 B12284224 Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-

Cat. No.: B12284224
M. Wt: 486.13 g/mol
InChI Key: HCXHLIFQJYSIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- (CAS 66840-02-6) is a modified nucleotide triphosphate with the molecular formula C₉H₁₄N₂O₁₄FP₃ and a molecular weight of 486.13 g/mol . The compound features a 2'-deoxy-2'-fluoro substitution on the ribose moiety, which replaces the hydroxyl group at the 2' position with fluorine. This modification stabilizes the sugar ring in a C3'-endo conformation, mimicking the natural RNA structure while enhancing resistance to enzymatic degradation . The compound is primarily utilized in biochemical research, particularly in in vitro transcription and selection assays, due to its compatibility with RNA polymerases and reverse transcriptases .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHLIFQJYSIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of 2'-Deoxy-2'-Fluorouridine

The synthesis of the nucleoside precursor, 2'-deoxy-2'-fluorouridine, is a critical first step. This process typically involves selective fluorination of a protected ribose derivative followed by coupling with a fluorinated uracil base.

Fluorination of Protected Ribose Derivatives

The introduction of the 2'-fluoro group is achieved through nucleophilic substitution. A common approach involves replacing a hydroxyl or leaving group (e.g., mesylate or tosylate) with fluorine. For example, 2,3-O-isopropylidene-D-ribofuranoside is treated with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C to yield the 2'-fluoro derivative. The reaction proceeds via an intermediate sulfonium ion, with the isopropylidene group protecting the 2' and 3' hydroxyls to ensure regioselectivity.

Coupling with Fluorinated Uracil

The fluorinated ribose is then coupled with 5-fluorouracil. In a method adapted from EP0021231B1, the ribose derivative is reacted with 2,4-bis(trimethylsilyl)-5-fluorouracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate or SnCl₄). This promotes the formation of the β-anomer of 2'-deoxy-2'-fluorouridine. The reaction is conducted in anhydrous acetonitrile at 0°C for 24 hours, yielding the nucleoside in ~65% purity.

Key Data:
Step Reagents/Conditions Yield Reference
Fluorination DAST, CH₂Cl₂, −78°C 72%
Coupling Bis-TMS-5-fluorouracil, SnCl₄, 0°C, 24h 65%

Phosphorylation to Triphosphate

The nucleoside is subsequently phosphorylated to introduce the 5'-triphosphate group. Both chemical and enzymatic methods are employed.

Chemical Phosphorylation

Chemical phosphorylation involves activating the 5'-hydroxyl group of 2'-deoxy-2'-fluorouridine with phosphorus oxychloride (POCl₃) in trimethyl phosphate. The reaction forms a monophosphate intermediate, which is further phosphorylated using cyclic trimetaphosphate in the presence of magnesium chloride. The final triphosphate is purified via ion-exchange chromatography.

Reaction Scheme:

$$
\text{2'-Deoxy-2'-fluorouridine} \xrightarrow{\text{POCl}3, \text{trimethyl phosphate}} \text{Monophosphate} \xrightarrow{\text{(PO}3\text{)}3^{3-}, \text{MgCl}2} \text{Triphosphate}
$$

Key Data:
Step Reagents/Conditions Yield Reference
Monophosphate formation POCl₃, trimethyl phosphate, 0°C, 2h 85%
Triphosphate formation Cyclic trimetaphosphate, MgCl₂, pH 9.0, 37°C 60%

Enzymatic Phosphorylation

Enzymatic methods utilize kinases to sequentially phosphorylate the nucleoside. As reported in PubMed, 2'-deoxy-2'-fluorouridine is first converted to its monophosphate by uridine kinase. Subsequent phosphorylation by nucleoside diphosphate kinase (NDPK) and nucleoside triphosphate kinase (NTPK) yields the triphosphate. This method offers higher stereochemical control but requires optimized enzyme concentrations and ATP cofactors.

Key Data:
Enzyme Substrate Cofactor Yield Reference
Uridine kinase 2'-Deoxy-2'-fluorouridine ATP 90%
NDPK/NTPK Monophosphate ATP 75%

Purification and Characterization

The final product is purified using anion-exchange chromatography (e.g., DEAE-Sephadex) with a linear gradient of triethylammonium bicarbonate (TEAB). Purity is assessed via HPLC (≥98%), and structural confirmation is achieved through $$ ^{19}\text{F NMR} $$ (δ = −118 ppm) and mass spectrometry (m/z 486.13 [M−H]⁻).

Comparative Analysis of Methods

Parameter Chemical Method Enzymatic Method
Yield 60–70% 70–75%
Purity ≥95% ≥98%
Cost Low High (enzyme costs)
Scalability Industrial Lab-scale
Stereochemical Control Moderate High

Challenges and Optimization

  • Fluorination Selectivity : Competing reactions at the 3'-position can occur if protective groups are inadequate. Using bulkier acyl groups (e.g., benzoyl instead of acetyl) improves selectivity.
  • Triphosphate Stability : The triphosphate is prone to hydrolysis in aqueous media. Lyophilization and storage at −80°C in Tris buffer (pH 7.5) enhance stability.
  • Enzyme Inhibition : High substrate concentrations (>10 mM) inhibit NDPK. Stepwise addition of ATP mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed, affecting the compound’s activity.

    Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing the fluorine atom.

    Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) for adding the triphosphate group.

    Catalysts: Such as palladium or platinum catalysts for facilitating specific reactions.

Major Products Formed

Scientific Research Applications

Molecular Biology Applications

Nucleotide Incorporation and Synthesis

The incorporation of modified nucleotides like 2'-deoxy-2'-fluoro-uridine triphosphate into nucleic acids enhances the stability and functionality of oligonucleotides. These modifications can improve resistance to nucleases, making them suitable for therapeutic applications. Studies have shown that polymerases can effectively incorporate these modified nucleotides into DNA, leading to the synthesis of stable DNA constructs .

Table 1: Polymerase Efficiency with Modified Nucleotides

Polymerase TypeIncorporation EfficiencyStability Improvement
UlTma DNA PolymeraseHighSignificant
Bovine Terminal TransferaseModerateModerate
Murine Terminal TransferaseHighHigh

Therapeutic Applications

Antiviral Agents

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- has been explored as a potential antiviral agent. For instance, compounds derived from this nucleotide have shown efficacy against Hepatitis C virus (HCV) in vitro. The prodrug PSI-7851, which utilizes this modified nucleotide, demonstrated potent anti-HCV activity without significant cytotoxicity .

Case Study: PSI-7851 in HCV Treatment

In a study involving PSI-7851:

  • Objective: Assess the antiviral activity against HCV.
  • Method: In vitro testing on HCV-infected cells.
  • Results: The compound exhibited pan-genotype activity and was well tolerated at high concentrations .

Oligonucleotide Therapeutics

The incorporation of 2'-deoxy-2'-fluoro- modifications into siRNA therapeutics has been shown to enhance metabolic stability and reduce off-target effects. For example, the siRNA molecules revusiran and ALN-TTRSC02 utilized these modifications to improve their pharmacokinetic profiles and therapeutic efficacy in silencing target genes associated with diseases such as transthyretin amyloidosis .

Safety and Toxicological Studies

Safety assessments of 2'-deoxy-2'-fluoro- modified nucleotides have been conducted to evaluate their potential toxicological effects. In a two-year carcinogenicity study in rats, no significant adverse effects were observed, indicating a favorable safety profile for these compounds when used in therapeutic contexts .

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and interacting with various enzymes and molecular targets. It can be incorporated into RNA or DNA, affecting the replication and transcription processes. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2'-deoxy-2'-fluoro modification is a common strategy to enhance the stability and binding affinity of nucleic acids. Below, we compare the target compound with structurally and functionally related analogs, focusing on enzymatic incorporation efficiency, biochemical activity, and therapeutic applications.

Structural and Functional Analogues

Compound Name Key Modifications Enzymatic Targets Biological Role References
2'-Deoxy-2'-fluoro-UTP 2'-F substitution on ribose T7 RNA polymerase, reverse transcriptase Enhances RNA stability; used in in vitro selection
5-Fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) 5-F substitution on uracil + 2'-deoxy DNA polymerases α/β Incorporated into DNA; inhibits thymidylate synthase
β-D-2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-TP (PSI-6206-TP) 2'-F + 2'-C-methyl + deoxy HCV NS5B RNA-dependent RNA polymerase Non-obligate chain terminator; antiviral
Sofosbuvir-TP (2'-α-F-β-C-methyluridine-TP) 2'-α-F + 2'-C-methyl HCV NS5B polymerase Chain-terminating inhibitor; antiviral

Enzymatic Incorporation and Kinetics

  • T7 RNA Polymerase Compatibility: 2'-Deoxy-2'-fluoro-UTP: Incorporated into RNA transcripts with moderate efficiency. The 2'-F substitution reduces the $ K_m $ (Michaelis constant) compared to natural UTP, but full-length transcripts require optimized conditions due to occasional premature termination . 2'-Amino-2'-deoxy-UTP: Exhibits higher incorporation efficiency ($ Km = 0.5 \, \mu M $) than 2'-F-UTP ($ Km = 1.2 \, \mu M $), attributed to favorable hydrogen bonding .
  • DNA Polymerase Activity :

    • FdUTP : Efficiently replaces dTTP in DNA synthesis by DNA polymerases α ($ Km = 4.3 \, \mu M $) and β ($ Km = 15.4 \, \mu M $) . The 5-F substitution allows DNA elongation but disrupts thymidylate synthase (TS) activity, leading to cytotoxic effects .

Antiviral Mechanisms and Therapeutic Potential

  • HCV Inhibitors: PSI-6206-TP and Sofosbuvir-TP both inhibit HCV NS5B polymerase but differ in their mechanisms. PSI-6130-TP (parent compound of PSI-6206-TP) exhibits higher potency ($ IC{50} = 0.5 \, \mu M $) than PSI-6206-TP ($ IC{50} = 2.1 \, \mu M $) against HCV RdRp, highlighting the impact of cytidine-to-uridine deamination on activity .
  • Structural Determinants of Activity :

    • The 2'-C-methyl group in Sofosbuvir-TP enhances antiviral specificity by preventing RNA elongation, while the 2'-fluoro substitution in PSI-6206-TP improves binding affinity to the polymerase active site .

Key Research Findings and Data Tables

Table 1: Kinetic Parameters of Nucleotide Analogs

Compound Enzyme $ K_m \, (\mu M) $ $ V_{max} \, (\text{relative}) $
2'-Deoxy-2'-fluoro-UTP T7 RNA polymerase 1.2 60%
2'-Amino-2'-deoxy-UTP T7 RNA polymerase 0.5 85%
FdUTP DNA polymerase α 4.3 90%

Table 2: Antiviral Potency of HCV Inhibitors

Compound $ IC_{50} \, (\mu M) $ Mechanism of Action
PSI-6130-TP 0.5 Competitive inhibition
PSI-6206-TP 2.1 Non-obligate chain termination
Sofosbuvir-TP 0.7 Obligate chain termination

Biological Activity

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- (often abbreviated as dFUTP) is a modified nucleoside triphosphate that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies and cellular signaling. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Structure and Properties

The molecular formula of Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- is C9H14FN2O14P3C_9H_{14}FN_2O_{14}P_3 with a molecular weight of approximately 486.132 g/mol. The compound features a uracil base linked to a ribose ring that has been modified at the 2' position with a fluorine atom, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC9H14FN2O14P3C_9H_{14}FN_2O_{14}P_3
Molecular Weight486.132 g/mol
Density2.0±0.1 g/cm³
LogP-5.35

Synthesis

The synthesis of dFUTP typically involves the phosphorylation of its corresponding nucleoside monophosphate derivative. Various methods have been reported, including the use of nucleophilic attacks on activated nucleoside phosphorothioates, which yield modified nucleotides with enhanced stability and biological activity .

Antiviral Properties

One of the most significant areas of research surrounding dFUTP is its antiviral activity. It has been shown to act as a potent inhibitor of hepatitis C virus (HCV) replication. The triphosphate form of dFUTP competes with natural substrates for incorporation into viral RNA by the RNA-dependent RNA polymerase (RdRp), effectively terminating chain elongation .

In vitro studies have demonstrated that dFUTP exhibits higher potency than its non-fluorinated counterparts, making it a candidate for further development in antiviral therapies .

The mechanism by which dFUTP exerts its effects involves several pathways:

  • Inhibition of RNA Polymerase : As a competitive inhibitor, dFUTP binds to the active site of HCV RdRp, preventing the addition of natural nucleotides and halting viral replication.
  • Induction of Cellular Responses : Research indicates that dFUTP can activate various intracellular signaling pathways, including those mediated by protein kinases and phospholipase D, leading to cellular responses such as proliferation and migration .

Case Studies

  • HCV Replication Inhibition : A study highlighted that dFUTP significantly reduced HCV RNA levels in cell culture models when administered at varying concentrations (0.1 μM to 1 mM). The effectiveness was attributed to its role as a chain terminator during RNA synthesis .
  • Cell Migration Studies : In models involving Schwannoma cells, treatment with uridine triphosphate (a related compound) showed increased cell migration through activation of P2Y2 receptors, suggesting similar pathways may be engaged by dFUTP due to structural similarities .
  • Neuroprotective Effects : In animal models, uridine compounds have demonstrated neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 2'-deoxy-2'-fluorouridine triphosphate (2'-F-dUTP) for in vitro transcription studies?

Answer:
Synthesis of 2'-F-dUTP involves enzymatic or chemical phosphorylation of the corresponding nucleoside. For example, modified nucleosides can be converted to triphosphates using kinases or via one-pot chemical phosphorylation with POCl₃ followed by purification using ion-exchange chromatography . Characterization typically employs:

  • Mass spectrometry (MS) and ³¹P-NMR to confirm molecular weight and phosphate group integrity.
  • HPLC with UV detection to assess purity (>95% required for enzymatic studies).
  • Enzymatic assays (e.g., T7 RNA polymerase incorporation) to validate functionality .

Basic: How can researchers detect and quantify intracellular levels of 2'-F-dUTP metabolites in hepatocyte models?

Answer:
Intracellular triphosphate quantification requires:

  • Cell lysis with ice-cold 70% methanol to preserve labile phosphorylated metabolites.
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-2'-F-dUTP) for precision .
  • Calibration curves spanning physiological concentrations (nM to µM range).
  • Validation using primary human hepatocytes, as metabolic activation pathways (e.g., phosphorylation by nucleoside kinases) are cell-type-specific .

Advanced: How do kinetic parameters (Km, kcat) of 2'-F-dUTP incorporation by viral RNA polymerases compare to natural nucleotides, and how can these be optimized?

Answer:
Kinetic studies using T7 RNA polymerase show:

  • Higher Km values for 2'-F-dUTP (e.g., ~200 µM) vs. natural UTP (~50 µM), indicating reduced substrate affinity.
  • Lower kcat values due to steric hindrance from the 2'-fluoro group, slowing catalysis .
    Optimization strategies:
  • Use high enzyme concentrations to compensate for low catalytic efficiency.
  • Combine with 2'-modified CTP or GTP to stabilize RNA duplexes and improve full-length transcript yield .
  • Pre-incubate polymerase with template to enhance binding .

Advanced: What metabolic pathways convert 2'-F-dUTP prodrugs (e.g., sofosbuvir) into active triphosphates, and how do competing pathways affect antiviral efficacy?

Answer:
Prodrugs like sofosbuvir undergo:

Intracellular hydrolysis by esterases to release the monophosphate (MP).

Phosphorylation by UMP/CMP kinase to diphosphate (DP) and nucleoside diphosphate kinase (NDPK) to triphosphate (TP) .

Deamination by cytidine deaminase at the MP stage, forming uridine analogues (e.g., RO2433-TP), which also inhibit HCV NS5B polymerase .
Key considerations:

  • Species-specific enzyme expression affects metabolite ratios (e.g., human hepatocytes vs. Huh-7 cells).
  • Competing deamination reduces parent triphosphate levels but generates a second active species, requiring dual-activity assays .

Advanced: How can researchers resolve discrepancies in chain-termination efficiency of 2'-F-dUTP analogues across different RNA polymerase systems?

Answer:
Discrepancies (e.g., HCV NS5B vs. T7 RNA polymerase) arise from:

  • Structural differences in polymerase active sites (e.g., HCV NS5B accommodates 2'-fluoro groups via a flexible thumb domain ).
  • Template sequence context (e.g., GC-rich regions may stall incorporation).
    Methodological solutions:
  • Pre-steady-state kinetic assays to measure incorporation rates.
  • Crystallography or cryo-EM to visualize analogue binding modes.
  • Single-nucleotide incorporation assays with fluorescently labeled RNA to quantify termination efficiency .

Advanced: What strategies mitigate premature transcription termination when using 2'-F-dUTP in long RNA synthesis?

Answer:
Premature termination occurs due to:

  • Incomplete 2'-F-dUTP incorporation , leading to truncated transcripts.
  • RNA secondary structures destabilizing polymerase processivity.
    Mitigation approaches:
  • Optimize NTP ratios (e.g., 2'-F-dUTP:UTP = 4:1) to balance analogue incorporation and elongation.
  • Add RNA chaperones (e.g., single-stranded DNA binding proteins) to reduce template folding .
  • Use high-fidelity polymerases (e.g., T7 RNA polymerase mutant Y639F) with enhanced tolerance for 2' modifications .

Advanced: How does the 2'-fluoro modification influence the binding affinity of antisense oligonucleotides (ASOs) to RNA targets compared to 2'-O-methyl groups?

Answer:

  • 2'-Fluoro modifications enhance RNA duplex stability (ΔTm +1.5–2.0°C per modification) by reducing sugar puckering entropy.
  • Phosphorothioate (PS) backbone integration improves nuclease resistance without compromising binding .
  • Compared to 2'-O-methyl , 2'-fluoro provides superior duplex stability but requires "chimeric" designs (e.g., central PS-DNA gaps) to enable RNase H activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.